molecular formula C6H10O3 B6200641 2-methyl-1,4-dioxane-2-carbaldehyde CAS No. 2694734-15-9

2-methyl-1,4-dioxane-2-carbaldehyde

Cat. No.: B6200641
CAS No.: 2694734-15-9
M. Wt: 130.14 g/mol
InChI Key: PUHDMVKQLZZYTH-UHFFFAOYSA-N
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Description

2-Methyl-1,4-dioxane-2-carbaldehyde (2-MDC) is an organic compound belonging to the class of aldehydes. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2-MDC is also used in the synthesis of organic polymers and as a reactant in the production of polymers. It is also used in the synthesis of polymers and as a reactant in the production of polymers.

Scientific Research Applications

2-methyl-1,4-dioxane-2-carbaldehyde is widely used in scientific research, particularly in the fields of medicine and chemistry. It is used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it is also used as a reactant in the production of polymers and as a reactant in the synthesis of organic polymers.

Mechanism of Action

2-methyl-1,4-dioxane-2-carbaldehyde is a reactive intermediate in the synthesis of pharmaceuticals and agrochemicals. The reaction of this compound with other molecules is believed to involve the formation of an aldehyde-enolate intermediate, which then undergoes a series of reactions including nucleophilic addition, enolization, and proton transfer.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of cyclooxygenase-2 (COX-2) and to reduce inflammation. In addition, it has been found to have anti-cancer, anti-viral, and anti-fungal activities. It has also been found to have anti-diabetic, anti-inflammatory, and anti-allergic activities.

Advantages and Limitations for Lab Experiments

2-methyl-1,4-dioxane-2-carbaldehyde is a versatile organic compound that is widely used in scientific research. Its advantages include its low cost, ease of synthesis, and stability. It is also relatively non-toxic and has been found to have a variety of biochemical and physiological effects. However, it has a limited shelf life and is not suitable for long-term storage.

Future Directions

Future research on 2-methyl-1,4-dioxane-2-carbaldehyde could focus on its potential applications in the development of new drugs and agrochemicals. Additionally, further research could be conducted to explore its potential as a therapeutic agent in the treatment of various diseases. Other potential areas of research include its use as a reactant in the synthesis of organic polymers, its potential as a reactant in the synthesis of bioactive compounds, and its use in the development of new materials.

Synthesis Methods

2-methyl-1,4-dioxane-2-carbaldehyde is synthesized using a two-step process, beginning with the condensation of ethyl acetoacetate and ethyl acetate in the presence of a base. The reaction is followed by the hydrolysis of the resulting ester with aqueous acid. The product is then purified by column chromatography.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-1,4-dioxane-2-carbaldehyde involves the reaction of 2-methyl-1,4-dioxane with a suitable oxidizing agent to form the corresponding aldehyde.", "Starting Materials": [ "2-methyl-1,4-dioxane", "Oxidizing agent (e.g. PCC, PDC, or Swern reagent)" ], "Reaction": [ "Dissolve 2-methyl-1,4-dioxane in a suitable solvent (e.g. dichloromethane)", "Add the oxidizing agent slowly to the solution while stirring at room temperature", "Allow the reaction mixture to stir for several hours until completion", "Quench the reaction by adding a suitable quenching agent (e.g. sodium bicarbonate solution)", "Extract the product with a suitable organic solvent (e.g. ethyl acetate)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the crude product", "Purify the product by column chromatography or recrystallization" ] }

2694734-15-9

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

2-methyl-1,4-dioxane-2-carbaldehyde

InChI

InChI=1S/C6H10O3/c1-6(4-7)5-8-2-3-9-6/h4H,2-3,5H2,1H3

InChI Key

PUHDMVKQLZZYTH-UHFFFAOYSA-N

Canonical SMILES

CC1(COCCO1)C=O

Purity

95

Origin of Product

United States

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